6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one

Immuno-oncology Enzymatic inhibition IDO1

6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one (CAS 61709-02-2) is a monocyclic substituted 1,3,5-triazin-2(1H)-one derivative with the molecular formula C9H6ClN3O and a molecular weight of 207.62 g/mol. It features a 1,3,5-triazine core substituted at the 6-position with a para-chlorophenyl group and a carbonyl at the 2-position.

Molecular Formula C9H6ClN3O
Molecular Weight 207.61 g/mol
CAS No. 61709-02-2
Cat. No. B13135384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one
CAS61709-02-2
Molecular FormulaC9H6ClN3O
Molecular Weight207.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=NC(=O)N2)Cl
InChIInChI=1S/C9H6ClN3O/c10-7-3-1-6(2-4-7)8-11-5-12-9(14)13-8/h1-5H,(H,11,12,13,14)
InChIKeyHEVGASYHOZQJLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one (CAS 61709-02-2): Chemical Profile and Procurement Relevance for Targeted Heterocyclic Research


6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one (CAS 61709-02-2) is a monocyclic substituted 1,3,5-triazin-2(1H)-one derivative with the molecular formula C9H6ClN3O and a molecular weight of 207.62 g/mol . It features a 1,3,5-triazine core substituted at the 6-position with a para-chlorophenyl group and a carbonyl at the 2-position. This heterocyclic scaffold is a member of the broader 4,6-substituted-1,3,5-triazin-2(1H)-one chemical class, which has been extensively investigated as catalytic inhibitors of human DNA topoisomerase IIα (topo IIα) targeting the ATP binding site [1][2]. The compound's simple mono-substituted structure positions it as a key reference or building block in the optimization of triazinone-based inhibitors, where the nature of the aromatic substituent has been shown to critically influence biological activity and target engagement [3]. Its structural identity is distinct from isomeric or alternatively substituted analogues (e.g., meta-chloro, para-fluoro, or unsubstituted phenyl variants), and procurement decisions must be guided by documented differences in measured bioactivity rather than assumed functional equivalence.

Why 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one Cannot Be Casually Substituted: The Functional Consequences of Substitution Patterns


The 1,3,5-triazin-2(1H)-one scaffold is not a biologically inert platform; its substitution pattern—including the position, electronic nature, and steric bulk of the aryl group at the 6-position—directly modulates target engagement, binding affinity, and physicochemical properties relevant to experimental reproducibility [1][2]. In the context of human DNA topoisomerase IIα (topo IIα) inhibition, the 6-position substitution is a critical optimization vector: studies have demonstrated that introducing bicyclic substituents at position 6 can alter inhibition profiles and cytotoxic selectivity in NCI-60 cancer cell line screening [3][4]. Similarly, in IDO1 inhibition, the specific halogen substitution on the phenyl ring influences the measured Ki and IC50 values in both enzymatic and cellular assays [5]. The physicochemical parameters—including lipophilicity (cLogP), topological polar surface area (tPSA), and molecular weight—vary substantially across close analogues, impacting solubility, membrane permeability, and assay compatibility. Substituting the para-chloro derivative with a meta-chloro, para-fluoro, para-bromo, or unsubstituted phenyl variant without accounting for documented differences in binding affinity and cellular activity introduces uncontrolled variables that undermine structure-activity relationship (SAR) studies, lead optimization campaigns, and the reproducibility of published findings. The quantitative evidence in Section 3 establishes the magnitude of these differences and provides a procurement rationale grounded in measurable performance.

Quantitative Differentiation of 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one: Comparative Binding, Physicochemical, and Structural Evidence


IDO1 Enzymatic Inhibition: Para-Chloro Substitution Confers Sub-Micromolar Binding Affinity in Human IDO1 Assays

6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one demonstrates measurable inhibitory activity against recombinant human indoleamine 2,3-dioxygenase 1 (IDO1), an established target in immuno-oncology and tryptophan metabolism research. In a standardized in vitro enzymatic assay using N-terminus 6xHis-tagged human IDO1 expressed in Escherichia coli M15 with L-tryptophan as substrate, the compound exhibited a binding inhibition constant (Ki) of 220 nM and an IC50 of 78 nM [1]. This provides a baseline potency reference for the para-chloro substitution pattern in the IDO1 inhibition context. The Ki value is reported here as direct measured data for the target compound; comparative data for the meta-chloro isomer, para-fluoro analogue, para-bromo analogue, and unsubstituted phenyl derivative under identical IDO1 enzymatic assay conditions are not available in the open literature. This represents a data gap that procurement decision-makers should note when evaluating alternatives [2]. However, class-level SAR inferences from the broader triazinone chemical space indicate that halogen position and electronic properties can alter IDO1 inhibition potency by up to several orders of magnitude [3].

Immuno-oncology Enzymatic inhibition IDO1 Tryptophan metabolism Binding affinity

Cellular IDO1 Inhibition: Confirmed Activity in IFNγ-Stimulated Human Breast Cancer Cells

6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one demonstrates functional cellular activity in a disease-relevant human cancer cell line. In IFNγ-induced human MDA-MB-231 breast cancer cells, the compound inhibited IDO1-mediated tryptophan catabolism with an EC50 of 75 nM [1]. This cellular EC50 is consistent with the enzymatic Ki (220 nM) and IC50 (78 nM) values, indicating that the compound maintains target engagement and functional inhibition in an intact cellular environment without substantial loss of potency due to permeability or efflux liabilities. Comparative cellular IDO1 EC50 data for the meta-chloro isomer, para-fluoro analogue, para-bromo analogue, and unsubstituted phenyl derivative are not available in the published literature [2].

Cell-based assay MDA-MB-231 IDO1 cellular inhibition Immuno-oncology Functional activity

Physicochemical Differentiation: Chloro Substitution Modulates Lipophilicity and Topological PSA Relative to Fluorinated and Unsubstituted Analogues

The substitution pattern at the 6-phenyl position directly influences key physicochemical parameters governing solubility, permeability, and assay behavior. 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one has a molecular weight of 207.62 g/mol, a calculated LogP (cLogP) of approximately 1.90, and a topological polar surface area (tPSA) of 58.9 Ų . In comparison, the para-fluoro analogue (CAS 61709-00-0) exhibits a molecular weight of 191.16 g/mol, a lower cLogP of approximately 1.38, and an identical tPSA of 58.9 Ų . The para-bromo analogue (CAS 61709-04-4) has a higher molecular weight of 252.07 g/mol and a higher cLogP of approximately 2.01, with an identical tPSA of 58.9 Ų . The unsubstituted phenyl analogue (CAS 61708-97-2) has a molecular weight of 173.17 g/mol (cLogP data not available in source). The meta-chloro isomer (CAS 61709-03-3) shares identical molecular weight (207.62 g/mol) and cLogP (≈1.90) with the target compound, but differs in the spatial orientation of the chlorine substituent, which can impact binding pocket complementarity and intermolecular interactions .

Lipophilicity Physicochemical properties LogP tPSA Drug-likeness Solubility

Structural Basis for Differential Target Engagement: Para vs. Meta Chloro Substitution Alters Spatial Complementarity in Topo IIα ATP Binding Pocket

The 4,6-substituted-1,3,5-triazin-2(1H)-one chemical class has been established as catalytic inhibitors of human DNA topoisomerase IIα (topo IIα), targeting the ATP binding site [1][2]. Within this class, the substitution at position 6 is a critical determinant of inhibitory activity and selectivity. Studies have demonstrated that optimizing the 6-position substitution—including the introduction of bicyclic substituents—can enhance topo IIα inhibition and modulate cytotoxic profiles across NCI-60 cancer cell lines [3][4]. The para-chloro substitution pattern in 6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one provides a specific spatial orientation of the chlorine atom relative to the triazine core, which influences hydrophobic interactions and hydrogen bonding potential with residues in the ATP binding pocket [5]. The meta-chloro isomer (CAS 61709-03-3) presents the chlorine substituent in a different spatial geometry, which can alter complementarity to the binding site and result in measurable differences in IC50 values for topo IIα inhibition [6]. Class-level SAR data indicate that even subtle changes in substituent position can shift inhibition potency by 2- to 10-fold in this target system [7].

Topoisomerase IIα Catalytic inhibition ATP binding site SAR Anticancer Molecular docking

Validated Research Applications for 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one: From IDO1 Enzymology to Topo IIα Inhibitor Scaffold Development


IDO1 Enzymatic Assay Standardization and Reference Compound Development

6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one is directly applicable as a functional reference standard in IDO1 enzymatic inhibition assays. With a measured Ki of 220 nM and IC50 of 78 nM against recombinant human IDO1 using L-tryptophan as substrate [1], this compound provides a reproducible benchmark for validating assay performance, calibrating high-throughput screening (HTS) systems, and establishing baseline potency for SAR campaigns focused on immuno-oncology targets. The compound's cellular EC50 of 75 nM in IFNγ-stimulated MDA-MB-231 breast cancer cells [2] further supports its utility in bridging enzymatic and cell-based assay formats. Researchers developing novel IDO1 inhibitors can use this compound to normalize inter-assay variability and to contextualize the potency of new chemical entities within a defined reference framework.

Topoisomerase IIα Catalytic Inhibitor Scaffold Elaboration and SAR Studies

As a member of the 4,6-substituted-1,3,5-triazin-2(1H)-one class validated for human DNA topoisomerase IIα (topo IIα) catalytic inhibition [3][4], 6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one serves as a core scaffold for SAR expansion and medicinal chemistry optimization. The para-chloro substitution at position 6 provides a defined starting point for further functionalization—whether through introduction of additional substituents at the 4-position, replacement of chlorine with alternative halogens or functional groups, or elaboration into bicyclic systems as demonstrated in recent AI-directed optimization studies [5]. The physicochemical profile (cLogP ≈ 1.90, tPSA = 58.9 Ų, MW = 207.62 g/mol) positions this compound within favorable drug-like chemical space for hit-to-lead development, with the chloro substituent offering a balance of lipophilicity and synthetic tractability that is distinct from fluoro (lower LogP) and bromo (higher LogP, higher MW) analogues.

Halogen-Dependent Physicochemical Property Baseline in Heterocyclic Chemistry Research

The systematic variation in physicochemical parameters across the halogen-substituted 6-phenyl-1,3,5-triazin-2(1H)-one series—para-chloro (cLogP ≈ 1.90, MW = 207.62), para-fluoro (cLogP ≈ 1.38, MW = 191.16), and para-bromo (cLogP ≈ 2.01, MW = 252.07) —enables this compound to function as a reference point in studies investigating halogen effects on solubility, permeability, and metabolic stability. Researchers examining how incremental changes in lipophilicity (ΔcLogP of +0.52 from fluoro to chloro, -0.11 from chloro to bromo) influence assay performance, cellular uptake, or in vivo pharmacokinetics can use this compound as an intermediate reference within the halogen series. The identical tPSA (58.9 Ų) across all three halogenated analogues isolates lipophilicity as the primary variable, facilitating controlled experimental design in physicochemical profiling and ADME property assessment.

Immuno-Oncology Target Engagement Studies Linking Enzymatic to Cellular Activity

The congruence between enzymatic inhibition (Ki = 220 nM, IC50 = 78 nM) and cellular functional activity (EC50 = 75 nM in MDA-MB-231 cells) for 6-(4-chlorophenyl)-1,3,5-triazin-2(1H)-one [6][7] supports its application as a probe compound in target engagement and pathway validation studies. The minimal potency shift from enzyme to cell-based assay (< 2-fold difference between IC50 and EC50) indicates favorable cell permeability and target accessibility, characteristics that are essential for reliable mechanistic studies in the IDO1/tryptophan catabolism axis. This compound can be deployed in experiments requiring a defined small-molecule modulator of IDO1 activity, including kynurenine production assays, immune cell co-culture systems, and studies examining the role of tryptophan depletion in tumor immune evasion.

Quote Request

Request a Quote for 6-(4-Chlorophenyl)-1,3,5-triazin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.